molecular formula C13H10FN3O B3854896 4-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

4-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B3854896
M. Wt: 243.24 g/mol
InChI Key: CQBOIYPHKXALMH-CXUHLZMHSA-N
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Description

4-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties. Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–), which is formed by the condensation of primary amines with carbonyl compounds. This particular compound includes a planar pyridine ring and fluorobenzene, contributing to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and pyridine-4-carbaldehyde. The reaction is usually carried out in an alcoholic medium, such as ethanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is stirred at an elevated temperature, around 60°C, for about an hour to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s imine group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form hydrogen bonds and coordinate with metals plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzylideneisonicotinohydrazide: Similar in structure but with different substituents on the benzene ring.

    4-fluoro-N’-[(E)-1-(2-hydroxyphenyl)propylidene]benzohydrazide: Contains a hydroxyphenyl group instead of a pyridine ring.

Uniqueness

4-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide stands out due to its unique combination of a fluorobenzene ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit nonlinear optical properties makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-12-3-1-11(2-4-12)13(18)17-16-9-10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBOIYPHKXALMH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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